5-methoxy-4aH-quinolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-7H,1H3 |
InChI Key |
ICJKVEMJXUQXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=O)C=CC21 |
Origin of Product |
United States |
The Enduring Significance of the Quinolinone Scaffold in Heterocyclic Chemistry
The quinolinone framework is a cornerstone of heterocyclic chemistry, recognized for its widespread presence in natural products and its role as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridinone ring, provides a rigid and versatile template for the design of a diverse array of functional molecules. The inherent chemical features of the quinolinone ring system, including its capacity for various substitution patterns and its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for drug discovery. nih.gov
The biological activities associated with the quinolinone scaffold are remarkably broad, encompassing antimicrobial, antifungal, anticancer, and antioxidant properties. nih.govscirp.org This wide range of bioactivity has spurred extensive research into the synthesis and functionalization of quinolinone derivatives, with the aim of developing new therapeutic agents with improved efficacy and selectivity. nih.gov The structural rigidity of the quinolinone core allows for the precise spatial orientation of appended functional groups, facilitating targeted interactions with biological macromolecules.
An Overview of the 4ah Quinolinone Substructure
The 4aH-quinolinone substructure represents a partially saturated variant of the more common and fully aromatic quinolinone system. A computational study of the Gould-Jacobs reaction, a classic method for quinoline (B57606) synthesis, has proposed the existence of a quinolin-4(4aH)-one as a transient intermediate. conicet.gov.ar This substructure is characterized by the presence of a saturated carbon atom at the 4a position, which disrupts the aromaticity of the heterocyclic ring and introduces a stereocenter.
The presence of this sp3-hybridized carbon atom at the ring junction has significant implications for the molecule's three-dimensional structure and reactivity. Unlike the planar aromatic quinolinones, 4aH-quinolinones possess a non-planar, conformationally flexible geometry. This structural feature can be advantageous in the design of molecules that need to fit into complex, three-dimensional binding pockets of biological targets. The reactivity of the 4aH-quinolinone substructure is also distinct from its aromatic counterparts, with the potential for reactions that target the enamine-like functionality and the stereocenter at the 4a position.
Distinctive Aspects and Research Relevance of 5 Methoxy 4ah Quinolin 2 One
Direct and extensive research focusing solely on 5-methoxy-4aH-quinolin-2-one is limited in the current scientific literature. However, an analysis of its constituent parts—the 4aH-quinolin-2-one core and the 5-methoxy substituent—allows for an informed discussion of its unique characteristics and potential research value.
The methoxy (B1213986) group at the 5-position is an electron-donating group, which is expected to influence the electronic properties of the quinolinone system. In related aromatic quinoline (B57606) systems, a methoxy group can impact the molecule's reactivity, metabolic stability, and interactions with biological targets. mdpi.com For instance, in a study on 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors, the position of the methoxy group was found to be a critical determinant of their biological activity. mdpi.com
The combination of the non-aromatic 4aH-quinolinone core and the 5-methoxy substituent in this compound creates a unique chemical entity with specific stereochemical and electronic features. The interplay between the electron-donating methoxy group and the enamine-like system within the 4aH-quinolinone ring could lead to novel reactivity and biological profiles.
Table 1: Spectroscopic Data for 5-Methoxy-2(1H)-quinolinone
| Spectroscopic Data | Values |
|---|---|
| ¹H NMR (250 MHz, DMSO-d₆, δ) | |
| H-3 | 6.35, d (J=9.7 Hz) |
| H-4 | 8.00, d (J=9.7 Hz) |
| H-6 | 6.56, d (J=7.3 Hz) |
| H-7 | 7.16, t (J=8.1 Hz) |
| H-8 | 6.55, d (J=8.1 Hz) |
| OCH₃ | 3.89, s |
| ¹³C NMR (DMSO-d₆, δ) | |
| C-2 | 161.7 |
| C-3 | 121.7 |
| C-4 | 140.2 |
| C-4a | 118.8 |
| C-5 | 155.0 |
| C-6 | 105.9 |
| C-7 | 129.5 |
| C-8 | 106.8 |
| C-8a | 139.7 |
| OCH₃ | 55.7 |
Data sourced from a study on the synthesis of 5-methoxy-2(1H)-quinolinone. semanticscholar.org
Research Avenues and Future Perspectives for 5 Methoxy 4ah Quinolin 2 One
Retrosynthetic Analysis for the this compound Framework
A retrosynthetic analysis of this compound reveals several potential bond disconnections, suggesting various forward synthetic strategies. The core dihydroquinolin-2-one structure can be conceptually disassembled to identify key precursors.
A primary disconnection of the amide bond within the heterocyclic ring points towards an N-aryl-substituted β-amino acid or its corresponding ester. This intermediate, upon intramolecular cyclization, would yield the desired lactam structure. Further disconnection of this precursor suggests an aniline (B41778) derivative and a suitable three-carbon synthon. Specifically for the target molecule, this would involve a methoxy-substituted aniline and a propiolate or acrylate (B77674) derivative.
Alternatively, a C-C bond disconnection between the alpha and beta carbons of the quinolinone ring suggests an intramolecular Friedel-Crafts-type reaction of an N-arylacrylamide. This precursor would be derived from a methoxy-aniline and an appropriate acrylic acid derivative.
Another strategic bond cleavage can be envisioned at the junction of the benzene (B151609) and dihydropyridinone rings. This leads to precursors amenable to cyclization strategies such as the Gould-Jacobs or Camps reactions, which are widely used for constructing the quinoline (B57606) and quinolinone core. These approaches typically involve the reaction of an aniline with a β-dicarbonyl compound or the intramolecular cyclization of an o-acylaminoacetophenone, respectively.
Classical and Modern Approaches to Quinolinone Synthesis Relevant to this compound Precursors
The synthesis of quinolinones and their dihydro derivatives can be achieved through a variety of named reactions and modern catalytic methods. The relevance of these methods to the synthesis of precursors for this compound is discussed below.
Cyclization Strategies (e.g., Gould-Jacobs, Snieckus, Camps)
Several classical cyclization reactions are cornerstones of quinoline and quinolinone synthesis.
Gould-Jacobs Reaction : This reaction is a powerful method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4-quinolones. wikipedia.orgwikidoc.orgdrugfuture.com It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org For the synthesis of a precursor to this compound, 2-methoxyaniline would be the starting aniline. The initial condensation product undergoes cyclization upon heating, and subsequent hydrolysis and decarboxylation would yield a 5-methoxy-4-hydroxyquinoline. wikipedia.orgwikidoc.org Microwave irradiation has been shown to significantly shorten reaction times and improve yields. ablelab.eu
Snieckus Quinolinone Synthesis : This method provides a route to 3-substituted quinolin-4-ones. mdpi.com It utilizes a regioselective ortho-metallation of anilides followed by condensation with a ketone. mdpi.comuwindsor.ca While not a direct route to the 4aH-quinolin-2-one core, it is a valuable method for constructing substituted quinolinone precursors.
Camps Cyclization : The Camps reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.orgdrugfuture.com The outcome depends on the substrate structure and reaction conditions. mdpi.com To synthesize a precursor for this compound, an appropriately substituted o-acylaminoacetophenone would be required. This method is particularly useful as it can directly lead to the quinolinone ring system. wikipedia.orgwikipedia.org
| Cyclization Strategy | Starting Materials | Key Features | Relevance to this compound |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxyquinolines. wikipedia.orgwikidoc.org | Applicable using 2-methoxyaniline to form a 5-methoxy-4-hydroxyquinoline precursor. |
| Snieckus Synthesis | Anthranilamide, Ketone | Yields 3-substituted quinolin-4-ones. mdpi.com | Indirectly relevant for creating substituted quinolinone frameworks. |
| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization. mdpi.comwikipedia.org | Can directly form the quinolinone ring with appropriate substitution. |
Friedländer Condensation and Derivatives
The Friedländer synthesis is a versatile method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comorganicreactions.orgwikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com For the synthesis of a 5-methoxy-substituted quinoline, a 2-amino-6-methoxybenzaldehyde (B117305) or a related ketone would be a key starting material. The flexibility of the second carbonyl component allows for the introduction of various substituents on the resulting quinoline ring. jk-sci.comnih.govresearchgate.net
Variations of the Friedländer synthesis, such as using different catalysts like trifluoroacetic acid, iodine, or Lewis acids, have been developed to improve yields and expand the substrate scope. wikipedia.org
Pfitzinger Synthesis
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes. wikipedia.org While this method primarily yields quinoline-4-carboxylic acids, it is a powerful tool for creating substituted quinoline cores that could potentially be further modified to the desired this compound. researchgate.netresearchgate.netias.ac.in
Skraup and Doebner-von Miller Reactions for Quinoline Nucleus Formation
These reactions are classic methods for the synthesis of the fundamental quinoline ring system.
Skraup Synthesis : This reaction involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comwikipedia.orgiipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgnumberanalytics.com Using 2-methoxyaniline in a Skraup synthesis would lead to the formation of 5-methoxyquinoline (B23529). This reaction is known for being vigorous, but modifications using milder conditions have been developed. wikipedia.org
Doebner-von Miller Reaction : This is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. iipseries.orgwikipedia.orgsynarchive.com It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgslideshare.net This method offers more flexibility than the Skraup synthesis as a wider variety of α,β-unsaturated aldehydes and ketones can be used, leading to diverse substitution patterns on the quinoline ring. iipseries.orgukzn.ac.za
| Reaction | Reactants | Product | Key Conditions |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with active α-methylene group | Substituted quinoline | Acid or base catalysis wikipedia.orgjk-sci.com |
| Pfitzinger Synthesis | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Base wikipedia.orgresearchgate.net |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Quinoline | Sulfuric acid wikipedia.orgiipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | Acid catalysis wikipedia.orgslideshare.net |
Methods for Dihydroquinolinone Formation
The direct synthesis of dihydroquinolin-2-ones is an area of active research, with several modern catalytic methods being developed.
One prominent strategy involves the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.compreprints.org These reactions can proceed through various mechanisms, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization. mdpi.com For instance, the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides can lead to the formation of dihydroquinolin-2-ones. mdpi.com
Radical cyclizations of α-halo-ortho-alkenyl anilides have also been shown to be an effective method for synthesizing enantioenriched 3,4-dihydroquinolin-2-ones with high stereoselectivity. nih.gov Furthermore, metal-free protocols, such as those utilizing potassium persulfate as an oxidant, have been developed for the tandem cyclization of N-arylcinnamamides to yield 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.combohrium.com Another approach involves the oxone-mediated cascade arylhydroxylation of activated alkenes, which can provide hydroxyl-containing dihydroquinolin-2-ones. rsc.org
Recent advancements also include the use of microwave irradiation to facilitate the rapid, metal-free synthesis of functionalized dihydroquinolin-2-ones from acrylamides in formamide, with potassium persulfate as a radical initiator. bohrium.com
Targeted Synthesis of 5-Methoxy-substituted Quinolin-2-ones
The introduction of a methoxy (B1213986) group at the 5-position of the quinolin-2-one core requires specific synthetic strategies to ensure correct regiochemistry. Furthermore, the generation of the 4aH-quinolinone isomer presents unique challenges.
Strategies for Regioselective Introduction of the 5-Methoxy Moiety
The synthesis of 5-methoxy-substituted quinolin-2-ones typically begins with a precursor already containing the methoxy group in the desired position. A common starting material is a substituted aniline. For instance, the synthesis of 5-methoxy-3,4-dihydroquinolin-2(1H)-one, a stable analog of the target compound, has been documented. acs.orgresearchgate.netnih.gov The general approach involves the cyclization of a precursor derived from an appropriately substituted aniline.
While direct C5-methoxylation of a pre-formed quinoline ring is challenging, some modern methods have been developed for the regioselective functionalization of quinolines. For example, iron(III)-catalyzed C5-methoxylation of 8-aminoquinolines has been reported, although this is for the quinoline ring system and not directly for quinolin-2-ones.
Stereoselective Synthetic Pathways to 4aH-Quinolinones
Direct synthetic routes to the specific this compound isomer are not extensively reported in the literature, suggesting it may be a transient or less stable tautomer. One commercially available complex molecule, 7-[4-[7-(4-Bromobutoxy)quinolin-2-yl]oxybutoxy]-4aH-quinolin-2-one, contains the 4aH-quinolin-2-one moiety, but its synthesis is not detailed.
Theoretical studies on the Gould-Jacobs cyclization for the formation of 3-carboethoxy-quinolin-4-ones have proposed a quinolin-4(4aH)-one intermediate. conicet.gov.ar This suggests that specific cyclization conditions could potentially favor the formation of a 4aH-isomer.
A plausible, though not explicitly documented, route to a 4aH-quinolin-2-one could be the partial reduction of the corresponding aromatic quinolin-2-one. The Birch reduction, which utilizes an alkali metal in liquid ammonia (B1221849) with an alcohol, is a classic method for the dearomatization of aromatic rings. allaboutchemistry.netbaranlab.orgnumberanalytics.com Applying a Birch reduction to 5-methoxyquinolin-2-one could theoretically yield 5-methoxy-4a,5-dihydroquinolin-2(1H)-one or other partially reduced isomers, depending on the precise reaction conditions and the directing effect of the methoxy group.
Multicomponent Reaction (MCR) Approaches for Quinolinone Scaffolds
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic scaffolds like quinolinones in a single step. Several MCRs have been developed for the synthesis of dihydroquinolin-2-ones. organic-chemistry.org For instance, a palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids provides access to 3,4-dihydroquinolin-2-ones. organic-chemistry.org Another approach involves a ruthenium-catalyzed cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinolin-2-ones with high regioselectivity. organic-chemistry.org
While these methods are powerful for generating the dihydroquinolin-2-one core, their application to the specific synthesis of 5-methoxy substituted derivatives would depend on the availability of the appropriately substituted starting materials. The resulting products are typically the more stable 3,4-dihydro isomers rather than the 4aH-tautomer.
Derivatization and Functionalization Strategies of this compound
Given the scarcity of information on the direct synthesis and functionalization of this compound, this section will focus on the derivatization of the more accessible and stable analog, 5-methoxy-3,4-dihydroquinolin-2(1H)-one, as these strategies could potentially be adapted.
Regioselective Functionalization of the Quinolinone Core
The functionalization of the quinolinone core can be directed to specific positions based on the electronic nature of the ring and the substituents present. For 5-methoxy-3,4-dihydroquinolin-2(1H)-one, the aromatic ring is activated by the electron-donating methoxy group, directing electrophilic substitution primarily to the positions ortho and para to it.
Studies on the derivatization of 3,4-dihydro-2(1H)-quinolinone derivatives have shown that various functional groups can be introduced. For example, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been prepared, including the 5-methoxy analog. acs.orgresearchgate.net This indicates that the nitrogen atom of the lactam can be readily alkylated.
Introduction of Diverse Substituents
The introduction of a variety of substituents onto the 5-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold has been demonstrated, primarily through N-alkylation. The synthesis of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone highlights the possibility of introducing complex side chains at the nitrogen position. acs.orgresearchgate.net
Further functionalization could potentially be achieved through electrophilic aromatic substitution on the benzene ring, though specific examples for the 5-methoxy derivative are not widely reported. The presence of the methoxy group would likely direct incoming electrophiles to the C6 and C8 positions.
Post-Synthetic Chemical Modifications
The dihydroquinolin-2-one scaffold, once synthesized, is amenable to a variety of post-synthetic chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications can target several positions on the heterocyclic ring system, including the nitrogen atom, the C-3 position, and substituents on the carbocyclic ring.
Arylation Reactions
The nucleophilic character of the 1,2-dihydroquinolin-2-one anion enables its reaction with electrophilic arylating agents. A study on the arylation of 1,2-dihydroquinolin-2-one anions, including the 5-methoxy derivative, with p-tolyllead triacetate has demonstrated that the reaction can proceed at either the nitrogen atom or the C-3 position. rsc.org The regioselectivity of this arylation is influenced by both steric and electronic factors of the dihydroquinolin-2-one substrate. rsc.org The 'soft' electrophilic nature of aryllead triacetates can favor arylation at the 'softer' carbon nucleophile (C-3) over the 'harder' nitrogen atom. rsc.org
For instance, the reaction of the 5-methoxy-1,2-dihydroquinolin-2-one anion with p-tolyllead triacetate yields a mixture of the N-arylated and C-3 arylated products. The outcomes of these reactions highlight the dual nucleophilic nature of the ambident anion of dihydroquinolinones.
| Starting Material | Reagent | Product(s) | Reference |
| 5-Methoxy-1,2-dihydroquinolin-2-one anion | p-Tolyllead triacetate | 1-(p-Tolyl)-5-methoxy-1,2-dihydroquinolin-2-one and 3-(p-Tolyl)-5-methoxy-1,2-dihydroquinolin-2-one | rsc.org |
| 1,2-Dihydroquinolin-2-one anion | p-Tolyllead triacetate | 1-(p-Tolyl)-1,2-dihydroquinolin-2-one and 3-(p-Tolyl)-1,2-dihydroquinolin-2-one | rsc.org |
| 8-Methoxy-1,2-dihydroquinolin-2-one anion | p-Tolyllead triacetate | 3-(p-Tolyl)-8-methoxy-1,2-dihydroquinolin-2-one | rsc.org |
| 5,8-Dimethoxy-1,2-dihydroquinolin-2-one anion | p-Tolyllead triacetate | 3-(p-Tolyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one | rsc.org |
Oxidation of Arylated Derivatives
The aryl derivatives obtained from the post-synthetic arylation can be further modified. Specifically, these compounds have been subjected to oxidation to yield the corresponding 3-aryltetrahydroquinoline-2,5,8-triones. rsc.org This transformation introduces a quinone moiety, a structural feature present in numerous biologically active molecules. The oxidation can be achieved using reagents like cerium ammonium (B1175870) sulfate. rsc.org
Alkylation and Acylation
Alkylation represents another key post-synthetic modification. The synthesis of 5-methoxy-2(1H)-quinolinone itself can be viewed as a post-synthetic O-methylation of the precursor 5-hydroxy-2(1H)-quinolinone. semanticscholar.org In a related context, O-alkylation of 3,4-dihydro-8-hydroxyquinolin-2(1H)-one with chloroacetone (B47974) has been successfully demonstrated, indicating that hydroxylated dihydroquinolinones can be readily functionalized at the oxygen atom. researchgate.net Furthermore, α-alkylation at the C-3 position can be performed on certain intermediates during multi-step syntheses of dihydroquinolin-2-ones. acs.org
Acylation of the anilide nitrogen with reagents like chloroacetyl chloride is a common step in building the dihydroquinolin-2-one core structure, which can subsequently undergo further reactions like a Finkelstein reaction to introduce different halides. nih.gov
Transformations into Spirocyclic Systems
Functionalized dihydroquinolin-2-ones can serve as precursors for more complex heterocyclic systems. Research has shown that these compounds can be transformed to access various spirocyclic compounds. bohrium.com Specifically, highly functionalized dihydroquinolin-2-ones can be converted into spiro[dihydroquinoline-2-one-ɣ-lactones] and spiro[dihydroquinoline-2-one-imides], expanding the structural diversity achievable from the dihydroquinolinone core. bohrium.com
Electrophilic Substitution Reactions
The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The substitution pattern is directed by both the methoxy group and the lactam moiety.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-5-methoxy-4aH-quinolin-2-one and 8-Nitro-5-methoxy-4aH-quinolin-2-one |
| Halogenation | Br₂/FeBr₃ | 6-Bromo-5-methoxy-4aH-quinolin-2-one |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 6-Acyl-5-methoxy-4aH-quinolin-2-one |
Nitration: Under standard nitrating conditions (a mixture of nitric and sulfuric acid), electrophilic attack is anticipated to occur at the positions ortho and para to the strongly activating methoxy group. This would likely yield a mixture of 6-nitro- and 8-nitro-5-methoxy-4aH-quinolin-2-one.
Halogenation: Bromination, typically carried out with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide, is expected to favor substitution at the sterically less hindered position ortho to the methoxy group, yielding primarily 6-bromo-5-methoxy-4aH-quinolin-2-one.
Friedel-Crafts Acylation: The introduction of an acyl group onto the aromatic ring can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Similar to halogenation, the reaction is predicted to favor the 6-position.
Nucleophilic Addition Reactions
The α,β-unsaturated lactam system in this compound is susceptible to nucleophilic attack at the C4 carbon (conjugate addition) and potentially at the carbonyl carbon.
| Reaction Type | Reagents | Expected Product |
| Michael Addition | Grignard reagents (RMgX), organocuprates (R₂CuLi) | 4-Alkyl-5-methoxy-3,4-dihydroquinolin-2(1H)-one |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one |
Michael Addition: Soft nucleophiles, such as organocuprates (Gilman reagents), are expected to undergo 1,4-conjugate addition to the enone system. This would result in the formation of a 4-substituted-5-methoxy-3,4-dihydroquinolin-2(1H)-one. Harder nucleophiles like Grignard reagents might also lead to conjugate addition, although 1,2-addition to the carbonyl group is a competing pathway.
Hydride Addition: Reduction of the carbon-carbon double bond of the enone system can be achieved with reducing agents like sodium borohydride, leading to the saturated lactam 5-methoxy-3,4-dihydroquinolin-2(1H)-one.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target different parts of the molecule, including the diene system and the lactam carbonyl group.
| Reaction | Reagents | Product |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | 5-Methoxy-3a,4a-epoxy-3,3a,4,5-tetrahydro-2H-benzo[b]azirin-2-one |
| Dihydroxylation | Osmium tetroxide (OsO₄) | 3,4-Dihydroxy-5-methoxy-3,4-dihydroquinolin-2(1H)-one |
| Complete Reduction | Lithium aluminum hydride (LiAlH₄) | 5-Methoxy-1,2,3,4-tetrahydroquinoline |
Epoxidation and Dihydroxylation: The double bond within the heterocyclic ring can undergo oxidation. Reagents like m-chloroperoxybenzoic acid (mCPBA) would likely form an epoxide. Dihydroxylation across this double bond could be achieved using osmium tetroxide, followed by a reductive workup, to yield the corresponding diol.
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide carbonyl group and the enone double bond, which would likely lead to the fully saturated heterocyclic amine, 5-methoxy-1,2,3,4-tetrahydroquinoline.
Rearrangement Reactions
The 4aH-quinolin-2-one scaffold, containing a diene system, could potentially undergo sigmatropic rearrangements under thermal or photochemical conditions. Acid-catalyzed rearrangements are also a possibility, potentially leading to aromatization.
Sigmatropic Rearrangements: While specific examples for this system are not readily found, the-sigmatropic rearrangement (Claisen or Cope-type) is a theoretical possibility if a suitable substituent is present at the C4 position.
Acid-Catalyzed Aromatization: Treatment with a strong acid could potentially induce a rearrangement and dehydration, leading to the formation of the aromatic 5-methoxyquinolin-2-ol.
Metal-Catalyzed Cross-Coupling Reactions
To engage in metal-catalyzed cross-coupling reactions, the this compound core would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. For instance, if a bromo derivative (e.g., 6-bromo-5-methoxy-4aH-quinolin-2-one) is prepared, it could then participate in various coupling reactions.
| Reaction | Catalyst | Coupling Partner | Product |
| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 6-Aryl-5-methoxy-4aH-quinolin-2-one |
| Heck Reaction | Pd(OAc)₂ | Alkene | 6-Vinyl-5-methoxy-4aH-quinolin-2-one |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Terminal alkyne | 6-Alkynyl-5-methoxy-4aH-quinolin-2-one |
These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups at the 6-position, significantly increasing the molecular complexity.
Cycloaddition and Other Pericyclic Reactions
The diene system within the 4aH-quinolin-2-one structure makes it a potential candidate for cycloaddition reactions, most notably the Diels-Alder reaction.
Diels-Alder Reaction: The diene could react with a dienophile, such as maleic anhydride or a substituted alkyne, to form a polycyclic bridged system. The stereochemistry of the product would be dictated by the endo rule and the facial selectivity of the diene. The presence of the methoxy group and the lactam would influence the electronics and sterics of this transformation.
Spectroscopic and Advanced Structural Elucidation of this compound: Data Not Available
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the spectroscopic and advanced structural elucidation of the chemical compound This compound is not publicly available at this time. The requested detailed analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Diffraction for this particular isomer could not be located in the searched resources.
The provided outline requires in-depth, scientifically accurate data for each specified analytical technique. This includes one-dimensional and two-dimensional NMR data for structural confirmation, IR data for functional group analysis, MS data for molecular weight and fragmentation, UV-Vis data for electronic transitions, and X-ray diffraction data for solid-state structure.
While general spectroscopic characteristics of the broader quinolinone class and its various isomers are documented semanticscholar.orgresearchgate.netasianpubs.orgmdpi.com, this information is not specific to the 4aH-isomer requested and therefore cannot be used to fulfill the requirements of the prompt without violating the strict instruction to focus solely on "this compound". The available literature discusses related compounds such as 4-methoxy-1H-quinolin-2-one, 5-methoxy-3,4-dihydroquinolin-2(1H)-one, and other quinoline derivatives, but lacks the specific data points needed to construct the requested article semanticscholar.orgnih.gov.
Given the absence of dedicated research findings and data tables for this compound in the public domain, it is not possible to generate the thorough and scientifically accurate article as per the provided outline. Any attempt to do so would be speculative and would not adhere to the high standards of scientific accuracy required.
Advanced Characterization Techniques for Complex Structural Features
While standard 1D NMR (¹H and ¹³C) and IR spectroscopy provide a foundational understanding of a molecule's structure, advanced techniques are often required to resolve complex structural features, confirm connectivity, and establish the three-dimensional arrangement of atoms. For a molecule like this compound, with its multiple stereocenters and bicyclic system, techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR), Mass Spectrometry (MS), and X-ray Crystallography are indispensable for unambiguous structural elucidation.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments provide correlational data between different nuclei, which is crucial for piecing together the molecular puzzle. Key 2D NMR experiments for structural elucidation include COSY, HSQC, and HMBC.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of the quinolinone core, a COSY spectrum would reveal correlations between adjacent protons in the aromatic ring and within the aliphatic portion of the dihydro-quinolinone structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached (¹J-coupling). columbia.edu This is a highly sensitive technique that allows for the definitive assignment of carbon signals based on their attached, and usually already assigned, protons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Using 4-methoxy-1H-quinolin-2-one as an analog, the following tables illustrate the kind of data obtained from NMR experiments. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-methoxy-1H-quinolin-2-one rsc.org
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| NH | 12.17 | s | - |
| 3 | 6.04 | s | 95.87 |
| 4 | - | - | 165.03 |
| 4a | - | - | 115.52 |
| 5 | 7.88 | d | 122.21 |
| 6 | 7.20 | t | 116.12 |
| 7 | 7.51 | t | 131.18 |
| 8 | 7.40 | d | 122.71 |
| 8a | - | - | 138.26 |
| C=O | - | - | 166.27 |
| OCH₃ | 3.97 | s | 55.98 |
Data obtained in Chloroform-d. s = singlet, d = doublet, t = triplet.
Table 2: Expected HMBC Correlations for 4-methoxy-1H-quinolin-2-one
| Proton | Correlating Carbons (by Position) |
| H-3 | C-2, C-4, C-4a |
| H-5 | C-4, C-6, C-7, C-8a |
| H-6 | C-4a, C-5, C-7, C-8 |
| H-7 | C-5, C-6, C-8, C-8a |
| H-8 | C-4a, C-6, C-7, C-8a |
| OCH₃ | C-4 |
| NH | C-2, C-8a |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For methoxy-substituted quinolines, characteristic fragmentation patterns include the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). mcmaster.cacdnsciencepub.com
The fragmentation of 4-methoxy-1H-quinolin-2-one would likely proceed through the following key steps:
Molecular Ion (M⁺•): The initial species detected, corresponding to the intact molecule. For C₁₀H₉NO₂, the expected m/z would be approximately 175.06. semanticscholar.org
Loss of Methyl Radical: Cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃, 15 Da), resulting in a fragment at [M-15]⁺.
Loss of Carbon Monoxide: Subsequent loss of CO (28 Da) from the quinolone ring is a common fragmentation pathway for such heterocyclic systems.
Table 3: High-Resolution Mass Spectrometry Data for 4-methoxy-1H-quinolin-2-one rsc.org
| Ion Formula | Calculated m/z | Measured m/z |
| [C₁₀H₉NO₂ + H]⁺ | 176.0706 | 176.0693 |
X-ray Crystallography
For a quinolinone derivative, X-ray analysis would confirm the planarity of the aromatic ring, the conformation of the dihydropyridinone ring (which can adopt conformations like a shallow boat), and the precise spatial orientation of the methoxy group relative to the ring system. nih.gov The crystal packing is determined by intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking between the aromatic rings of adjacent molecules. scispace.com
Table 4: Illustrative Crystallographic Data for a Quinolinone Derivative chemmethod.com
| Parameter | Description |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Bond Lengths (Å) | Provides exact distances between bonded atoms (e.g., C=O, C-N, C-O, C-C). |
| Bond Angles (°) | Provides exact angles between three connected atoms (e.g., C-N-C, O-C-C). |
| Torsion Angles (°) | Defines the conformation of the molecule and the spatial relationship between substituents. |
| Intermolecular Interactions | Details hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. |
Computational and Theoretical Investigations of 5 Methoxy 4ah Quinolin 2 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For quinolinone derivatives, these calculations are crucial for understanding their stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of organic molecules like quinolinone derivatives.
Calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-31G* or higher to optimize the molecular geometry. ruc.dk For quinolinone and its derivatives, DFT calculations have been employed to determine optimized geometrical parameters including bond lengths, bond angles, and dihedral angles. ruc.dkijpras.com These studies show good agreement between theoretical and experimental data where available, validating the accuracy of the DFT approach. ruc.dk For instance, in a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, the structures were optimized using the DFT B3LYP/6-31G(d) level of theory, and the results were found to be in good agreement with single-crystal XRD data. ruc.dk
A theoretical study on quinoline-4-one derivatives used the B3LYP functional with 6-311G(d) and 6-311+G(d) basis sets to optimize molecular structures in both the gas phase and in solution. nih.gov Such calculations provide a foundational understanding of the molecule's stable conformation.
Table 1: Representative Calculated Ground State Properties for a Quinolinone Derivative (Illustrative) Note: This data is representative of typical values found for quinolinone derivatives and not specific to 5-methoxy-4aH-quinolin-2-one.
| Parameter | Calculated Value | Method |
| Total Energy | -588.9 Hartree | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 Debye | B3LYP/6-311++G(d,p) |
Data is illustrative based on findings for similar compounds. acs.org
Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied to study quinoline (B57606) derivatives. nih.govwikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a different level of theory that can be compared with DFT results. ijpras.com For example, a study on quinoline derivatives utilized MP2/6-31G* alongside DFT methods to calculate molecular properties. ijpras.com
Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less expensive alternative for large molecules. jcscm.netwalisongo.ac.idbrieflands.com A study on quinolone derivatives employed the MNDO method to calculate proton affinities and heat of formation, providing insights into their reactivity. jcscm.netresearchgate.net The choice of method often depends on the desired balance between accuracy and computational cost.
The photochemical behavior of heterocyclic molecules is often governed by conical intersections, which are points of degeneracy between electronic states and act as funnels for rapid, non-radiative decay from an excited state back to the ground state. acs.orgnih.govresearchgate.net The study of these intersections is crucial for understanding photoreactions.
For a heterocyclic system structurally related to quinolinones, computational studies have revealed that bond fission reactions proceed through conical intersections. acs.orgnih.gov These studies show that upon photoexcitation, stretching of specific bonds can lead the molecule to a conical intersection, facilitating a return to the ground state and the formation of products. acs.orgnih.gov The excited state dynamics of quinoline and benzoquinoline derivatives have been investigated using time-dependent spectroscopy and quantum-chemical calculations, revealing ultrafast excited-state intramolecular proton transfer (ESIPT) processes that are often barrierless. ruc.dkacs.orgdoi.orgkoreascience.kr
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. nih.gov
For various quinolinone derivatives, the distribution of HOMO and LUMO has been analyzed. acs.orgaip.org In many cases, the HOMO is localized on the quinoline ring and any electron-donating substituents, while the LUMO is often distributed over the quinoline ring system. aip.org For pyrazolyl quinolinone derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute the energies of HOMO, LUMO, and the energy gap. acs.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), global softness (S), chemical potential (μ), electronegativity (χ), and the global electrophilicity index (ω). acs.orgresearchgate.net These descriptors provide quantitative measures of the molecule's reactivity.
Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for a Quinolinone Derivative (Illustrative) Note: This data is representative of typical values found for quinolinone derivatives and not specific to this compound.
| Parameter | Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.4 |
| HOMO-LUMO Gap (ΔE) | 4.8 |
| Chemical Hardness (η) | 2.4 |
| Electronegativity (χ) | 3.8 |
Data is illustrative based on findings for similar compounds. acs.orgresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating electronic excitation energies and oscillator strengths. brieflands.comdoi.org
For quinoline derivatives, theoretical calculations of UV-Vis spectra have shown good agreement with experimental measurements, helping to explain the observed absorption bands in terms of transitions between molecular orbitals. brieflands.com For example, the absorption spectra of styrylbenzo[f]quinoline derivatives were explained by analyzing the transitions between molecular orbitals calculated using the TD-B3LYP/6-31G* method. brieflands.com
Vibrational spectra (IR and Raman) can also be simulated using DFT calculations. ijpras.comnih.govvu.lt The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. ijpras.com For (5-chloro-quinolin-8-yloxy) acetic acid, B3LYP calculations with different basis sets were used to predict vibrational modes, which were then correlated with experimental IR and Raman spectra. ijpras.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules or biological receptors. nih.govijcce.ac.irarabjchem.orgresearchgate.net
For quinoline derivatives, MD simulations have been used to investigate their interactions with biological targets, such as enzymes. nih.gov These simulations can reveal stable binding modes and key intermolecular interactions, like hydrogen bonds and π-stacking, which are crucial for understanding their biological activity. nih.gov In a study of quinoline derivatives as potential protease inhibitors, MD simulations were performed to analyze conformational stability, residue flexibility, and binding free energy, revealing stable complexes with the target enzyme. nih.gov Another study used MD simulations to assess the potential of quinoline derivatives as acetylcholinesterase inhibitors. researchgate.net
MD simulations are also valuable for studying the conformational landscape of flexible molecules in solution. For bicyclic heterocyclic systems, MD can be used to explore different ring conformations and the energy barriers between them. nih.govbeilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not widely available in public research, a broader analysis of QSAR studies on quinolinone and quinoline derivatives offers considerable understanding of the structural characteristics vital for their biological functions. These studies are pivotal in guiding the rational design of novel, more potent derivatives.
General Principles of QSAR in Quinolinone Scaffolds
QSAR models for quinolinone and related heterocyclic systems typically utilize a variety of molecular descriptors to measure variations in their chemical structures. dergipark.org.trresearchgate.net These descriptors are classified into several categories:
Electronic Descriptors: These relate to the electronic characteristics of the molecule and include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. dergipark.org.trnih.gov These are essential for comprehending the molecule's interactions with its biological target. For example, the partial charge on specific atoms can affect hydrogen bonding and other electrostatic interactions. nih.gov
Steric Descriptors: These define the size and shape of the molecule. Parameters like molecular weight, molecular volume, and molar refractivity belong to this category. dergipark.org.trresearchgate.net In an investigation of 4-quinolone derivatives, molecular shape parameters such as ovality and the Szeged index demonstrated a strong correlation with their affinity for the GABA(A) receptor. nih.gov
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a frequently used descriptor to quantify a molecule's hydrophobicity, which impacts its capacity to traverse cell membranes and interact with hydrophobic regions in a receptor. dergipark.org.trnih.gov
Topological Descriptors: These are numerical representations of the molecular structure that encode information about the connectivity of atoms.
These descriptors are employed to construct mathematical models, often using methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), to forecast the biological activity of new compounds. rjpbcs.combrieflands.com
Application of QSAR in Related Quinolinone and Quinoline Derivatives
QSAR studies on a variety of quinolinone and quinoline derivatives have successfully pinpointed key structural features that determine their effectiveness against a range of biological targets, including bacteria, fungi, and cancer cells. rjpbcs.comnih.govrsc.orgscispace.com
For instance, a QSAR study on quinolone-triazole derivatives with antibacterial properties showed that for Staphylococcus aureus, the partial atomic charges on the N1 atom of the triazole ring and the C7 atom of the quinolone nucleus, along with the 4-carbonyl bond length and the 13C-NMR chemical shift of the 3-carboxylic acid, were crucial for activity. nih.gov For Pseudomonas aeruginosa, the partial charge on the carbonyl oxygen, the LUMO-HOMO energy gap, and logP were the most significant descriptors. nih.gov
Another study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal to their activity. nih.gov The resulting QSAR model was effectively used to design and synthesize new compounds with strong anti-tuberculosis properties. nih.gov
In the context of anticancer activity, QSAR models for quinoline derivatives have emphasized the importance of both steric and electronic characteristics. For example, in a study of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, a notable correlation was found between the biological activity and various descriptors, enabling the creation of a predictive QSAR model. scispace.com
Hypothetical QSAR Model for this compound Derivatives
Drawing from the discoveries from related quinolinone structures, a hypothetical QSAR study on this compound derivatives would likely entail the synthesis of a series of analogs with modifications at different positions of the quinolinone ring. The biological activity of these compounds would then be assessed against a particular target.
Below is a hypothetical data table that could be generated in such a study:
| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) | logP | Molar Refractivity |
|---|---|---|---|---|---|
| 1 | H | H | 15.2 | 2.1 | 55.3 |
| 2 | Cl | H | 8.5 | 2.8 | 60.1 |
| 3 | F | H | 10.1 | 2.3 | 55.8 |
| 4 | CH3 | H | 12.7 | 2.6 | 59.9 |
| 5 | H | Br | 7.9 | 2.9 | 63.2 |
| 6 | H | NO2 | 5.1 | 1.9 | 58.7 |
A multiple linear regression analysis of such a dataset might produce a QSAR equation of the form:
pIC50 = β0 + β1(logP) + β2(Molar Refractivity) + β3(Electronic Descriptor)
Here, pIC50 represents the negative logarithm of the IC50 value, and β are the coefficients for each descriptor. The statistical validity of the model would be evaluated using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govnih.gov
The knowledge acquired from such a QSAR model would be highly valuable for the future design of this compound derivatives with improved biological activity. By understanding the quantitative effects of different structural changes, medicinal chemists can focus on synthesizing compounds with a greater likelihood of success, thus speeding up the drug discovery process.
Structure Activity Relationship Sar Studies of 5 Methoxy 4ah Quinolin 2 One Derivatives
Impact of the 5-Methoxy Group on Biological and Chemical Activities
The substituent at position C-5 of the quinolinone ring is known to affect the molecule's planarity and its interaction with biological targets. oup.com The 5-methoxy group, in particular, plays a significant role in modulating the physicochemical and biological properties of the scaffold.
Electronic Effects: The methoxy (B1213986) group is an electron-donating group through resonance, which can influence the electron density of the entire heterocyclic system. This alteration in electronic distribution can affect the molecule's reactivity and its ability to participate in crucial interactions, such as hydrogen bonding or pi-stacking with receptor sites. arabjchem.org In studies on other quinoline (B57606) derivatives, the presence of an electron-donating methoxy group was found to be important for potency. For instance, in a series of EZH2 inhibitors, derivatives with a 5-methoxy group showed significant activity, suggesting its importance for biological function. mdpi.com
Lipophilicity and Pharmacokinetics: The methoxy group increases the lipophilicity of the molecule compared to a hydroxyl or hydrogen substituent. cymitquimica.com This property can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Enhanced lipophilicity may improve cell membrane penetration, a critical factor for reaching intracellular targets. mdpi.com
Steric Influence: The methoxy group at the C-5 position introduces steric bulk, which can dictate the preferred conformation of the molecule and influence how it fits into a receptor's binding pocket. This steric hindrance can either be beneficial, by locking the molecule into an active conformation, or detrimental, by preventing an optimal fit. Research on quinolone antimicrobials suggests that modestly sized substituents at this position, such as a methoxy group, are often optimal for activity. oup.com
Role of the 4aH Saturation in Molecular Recognition and Activity Profiles
The most distinguishing feature of 5-methoxy-4aH-quinolin-2-one is the saturation at the 4a-position. This sp³-hybridized carbon disrupts the aromaticity of the carbocyclic ring, fundamentally changing the molecule's shape from a planar, two-dimensional structure to a non-planar, three-dimensional one.
Conformational Rigidity and 3D Shape: The introduction of a stereocenter at C-4a imparts a distinct three-dimensional topology. Unlike flat aromatic quinolinones, 4aH-derivatives possess a bent or puckered conformation. This specific 3D arrangement can be critical for molecular recognition, allowing for more specific interactions with the complex, contoured surfaces of protein binding sites. This can lead to improved potency and, crucially, higher selectivity for the intended target over other proteins, potentially reducing off-target effects.
Stereochemistry: The 4a-position is a chiral center, meaning the molecule can exist as different enantiomers. It is a well-established principle in medicinal chemistry that stereoisomers can have vastly different biological activities. One enantiomer may fit perfectly into a chiral binding site, while the other may have a much lower affinity or even interact with a different target altogether. Therefore, the specific stereochemistry at the 4a-position is a critical determinant of the activity profile for this class of compounds.
Influence of Substituents on the Quinolinone Core on Biological Activity
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at other available positions on the quinolinone core. SAR studies on the broader quinolone and quinolinone classes provide a predictive framework for these modifications. oup.commdpi.com
N1-Position: Substitution at the nitrogen atom is critical for potency in many quinolone series. Small alkyl groups, such as methyl or ethyl, or a cyclopropyl (B3062369) group, have been shown to be highly favorable for enhancing antimicrobial or anticancer activity. mdpi.com
C7-Position: The C-7 position is one of the most adaptable sites for modification and is often responsible for direct interaction with biological targets like bacterial DNA gyrase or topoisomerase II. mdpi.com The introduction of five- or six-membered N-heterocycles (e.g., piperazine, pyrrolidine) at this position has been a key strategy in the development of potent fluoroquinolone antibiotics, influencing the spectrum of activity. mdpi.com
C6 and C8-Positions: Substituents at the C-6 and C-8 positions can modulate activity and target specificity. A fluorine atom at C-6 is a hallmark of the potent fluoroquinolone antibiotics. mdpi.com At the C-8 position, a methoxy group has been shown to improve activity against certain targets and reduce the likelihood of resistance development. oup.com Halogens or small alkyl groups at C-8 also tend to increase activity against gram-positive bacteria. oup.com
The following table summarizes the general impact of substituents on the activity of quinolinone-like scaffolds based on extensive research in the field.
| Position | Type of Substituent | General Impact on Biological Activity | Reference |
| N-1 | Cyclopropyl, Ethyl, Substituted Phenyl | Essential for potency; Cyclopropyl often optimal for antibacterial activity. | oup.commdpi.com |
| C-2 | Alkyl groups | Generally more advantageous for antineoplastic activity than aryl groups. | mdpi.com |
| C-5 | Methoxy, Amino, Hydroxyl | Affects planarity and target affinity; Modestly sized groups can enhance activity. | oup.com |
| C-6 | Fluorine, Amino | Fluorine is crucial for broad-spectrum antibacterial activity. | oup.commdpi.com |
| C-7 | N-heterocycles (Piperazine, Pyrrolidine) | Modulates spectrum of activity and potency; Direct interaction with targets. | mdpi.com |
| C-8 | Methoxy, Halogen, Methyl | Increases activity against gram-positive bacteria; Can reduce resistance development. | oup.com |
Ligand-Receptor Interactions and Binding Modes via Molecular Docking
Molecular docking studies are invaluable computational tools used to predict and analyze the binding of a ligand to its macromolecular target. While direct docking studies on this compound are not widely published, studies on structurally related quinolinone derivatives provide significant insight into the likely binding modes and key interactions.
Common biological targets for quinolinone derivatives include bacterial and human topoisomerases, protein kinases, and various receptors. nih.gov Docking studies reveal that the binding is typically stabilized by a combination of interactions:
Hydrogen Bonds: The quinolinone core contains hydrogen bond donors (N-H) and acceptors (C=O), which can form critical hydrogen bonds with amino acid residues in the active site of a receptor. For example, docking studies of quinolin-2-one hydrazones with topoisomerase II showed key hydrogen bonding interactions. nih.gov
Hydrophobic Interactions: The aromatic rings and alkyl substituents of quinolinone derivatives often engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Valine, Leucine, Isoleucine) in the binding pocket. The non-aromatic, saturated portion of the 4aH-quinolin-2-one scaffold would be particularly suited for such interactions.
Pi-Stacking: The remaining aromatic portion of the quinolinone ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.
Metal Coordination: In enzymes like DNA gyrase, quinolones are known to chelate a magnesium ion, which is crucial for their mechanism of action.
The table below summarizes findings from molecular docking studies on various quinolinone-based compounds, illustrating common targets and interaction patterns that could be relevant for this compound analogs.
| Compound Class | Biological Target | Key Predicted Interactions | Reference |
| Quinolin-2-one Hydrazones | Human Topoisomerase I-II | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | Tubulin (Colchicine site) | Hydrophobic interactions with the methoxy-substituted aryl ring. | researchgate.net |
| Quinoline/thiazinan-4-one hybrids | S. aureus Murb protein | Hydrogen bonding, Hydrophobic interactions | rsc.org |
| 5-Methoxy-2-mercaptobenzimidazoles | Estrogen Receptor Alpha (ERα) | Hydrogen bonding, numerous hydrophobic interactions with the piperidine (B6355638) moiety. | chemrevlett.com |
Design Principles for Optimized Analogs of this compound
Based on the comprehensive SAR and molecular modeling data from the broader quinolinone family, several design principles can be formulated to create optimized analogs of this compound with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Stereochemical Control: The absolute stereochemistry at the C-4a position must be controlled and optimized. Synthesis should be directed to produce single enantiomers, which should be evaluated independently, as they are likely to exhibit significant differences in biological activity.
Modulation of the 5-Methoxy Group: While the 5-methoxy group appears beneficial, its role can be further explored. Replacing it with other small groups of varying electronic properties (e.g., amino, fluoro, cyano) could fine-tune target affinity and ADME properties.
Systematic Substitution on the Core:
N1-Position: Introduce small alkyl or cyclopropyl groups to enhance hydrophobic interactions and potency, a strategy proven effective in many quinolone series. mdpi.com
C7-Position: This is a key position for adding diversity. Attaching various five- and six-membered saturated heterocycles (piperidines, morpholines, pyrrolidines) can modulate target specificity, solubility, and potency. mdpi.com
Other Aromatic Positions (C6, C8): Introduction of small electron-withdrawing groups like halogens (F, Cl) at C6 or C8, or an additional methoxy group at C8, could enhance activity against specific targets, such as bacterial enzymes or cancer cell lines. oup.com
Hybrid Molecule Approach: A promising strategy involves combining the this compound scaffold with other known pharmacophores. For example, creating hybrid molecules by linking it to a hydrazone or a triazole moiety could result in compounds with novel or synergistic activities. nih.gov
By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound core to develop novel derivatives with optimized therapeutic potential.
Mechanistic Studies of 5 Methoxy 4ah Quinolin 2 One in Biological Systems
Modulation of Enzymatic Pathways
DNA Gyrase and Topoisomerase Inhibition
No studies detailing the inhibitory effects of 5-methoxy-4aH-quinolin-2-one on DNA gyrase or topoisomerase enzymes are available.
Other Biological Target Modulation
Research identifying other specific biological targets modulated by this compound has not been published.
Cellular Interactions and Pathways
There is no available data on the cellular interactions or the specific signaling pathways affected by this compound.
Antioxidant Mechanisms and Radical Scavenging
The antioxidant properties and radical scavenging mechanisms of this compound have not been investigated in any published research.
Interaction with Biomolecules (e.g., DNA, Proteins)
No studies have been conducted to characterize the binding or interaction of this compound with DNA, proteins, or other biomolecules.
Exploration of Potential Biological Applications of 5 Methoxy 4ah Quinolin 2 One Analogs Pre Clinical Focus
Antimicrobial Research
Quinoline (B57606) derivatives have historically been significant in the development of antimicrobial agents. nih.gov Preclinical studies on analogs of 5-methoxy-4aH-quinolin-2-one have revealed promising antibacterial and antifungal activities, suggesting their potential as leads for new anti-infective drugs.
Antibacterial Activity Studies
Recent research has highlighted the potential of quinoline-2-one derivatives as potent antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. mdpi.com A number of studies have demonstrated that specific structural modifications to the quinoline core can lead to significant antibacterial efficacy.
One study focused on a series of quinoline-2-one derivatives and identified several compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com Notably, compound 6c from this series demonstrated the most potent activity, with minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. mdpi.com
Another area of investigation has been the development of 4-hydroxy-2-quinolone analogs. While many of these compounds showed limited activity against S. aureus and E. coli, certain derivatives with specific substitutions exhibited significant inhibitory action against S. aureus. nih.gov This suggests that the strategic placement of substituents on the quinoline ring is crucial for antibacterial potency.
Furthermore, research into aminated quinolinequinones has shown that while these compounds are largely inactive against Gram-negative bacteria, they display moderate to good activity against Gram-positive strains, with some analogs having MIC values as low as 19.53 μg/mL. nih.gov
Facilely accessible quinoline derivatives have also been shown to have potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridium difficile. nih.gov These findings underscore the potential of quinoline-based compounds as a valuable class of antibiotics to combat drug-resistant bacterial infections. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline-2-one Analogs
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 6c | Staphylococcus aureus (MRSA) | 0.75 | mdpi.com |
| 6c | Enterococcus faecalis (VRE) | 0.75 | mdpi.com |
| 6c | Staphylococcus epidermidis (MRSE) | 2.50 | mdpi.com |
| 3i | Staphylococcus aureus | Significant Inhibition | nih.gov |
| 3j | Staphylococcus aureus | Significant Inhibition | nih.gov |
| AQQ8 | Staphylococcus aureus | Moderate Activity | nih.gov |
| AQQ9 | Enterococcus faecalis | Moderate Activity | nih.gov |
Antifungal Activity Studies
In addition to their antibacterial properties, analogs of this compound have demonstrated notable antifungal activity in preclinical evaluations. The structural versatility of the quinoline nucleus allows for modifications that can enhance its potency against various fungal pathogens.
A study on 4-hydroxy-2-quinolone analogs revealed that the introduction of halogen substituents, particularly bromine, to the quinoline core can lead to higher antifungal activity. nih.gov These analogs were tested against the pathogenic fungus Aspergillus flavus, and several compounds showed significant inhibitory effects. nih.gov
Research on 8-quinolinamines bearing a 5-alkoxy group has also demonstrated very promising broad-spectrum antifungal activities. researchgate.net These compounds were effective against a range of clinically relevant fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net The IC50 values for these compounds ranged from 0.67 to 19.38 μg/mL across the different fungal species. researchgate.net
Furthermore, the synthesis of coruscanone A analogs, which share structural similarities with quinolones, has yielded compounds with potent in vitro activity against major opportunistic fungal pathogens. nih.gov These findings suggest that the quinoline scaffold and its bioisosteres are promising starting points for the development of new antifungal agents.
Table 2: Antifungal Activity of Selected Quinoline Analogs
| Compound Class | Fungal Species | Activity (IC50 μg/mL) | Reference |
| 8-Quinolinamines | Cryptococcus neoformans | 0.67–18.64 | researchgate.net |
| 8-Quinolinamines | Candida krusei | 2.89–18.95 | researchgate.net |
| 8-Quinolinamines | Candida glabrata | 3.96–19.22 | researchgate.net |
| 8-Quinolinamines | Candida albicans | 4.93–19.38 | researchgate.net |
| 8-Quinolinamines | Aspergillus fumigatus | 6.0–19.32 | researchgate.net |
| 4-Hydroxy-2-quinolone analogs | Aspergillus flavus | Low to High Inhibition | nih.gov |
Anticancer Research
The quinoline ring is a key pharmacophore in a number of approved and experimental anticancer drugs. researchgate.net Analogs of this compound have been extensively investigated in preclinical cancer research, with studies focusing on their anti-proliferative effects and their ability to inhibit key enzymes involved in cancer progression.
Anti-proliferative Effects
A significant body of research has demonstrated the potent anti-proliferative activity of quinoline and quinolin-2-one analogs across a wide range of human cancer cell lines. These studies have highlighted the importance of specific substitution patterns on the quinoline ring for cytotoxic efficacy.
For instance, a series of 2-phenylquinolin-4-ones were evaluated for their cytotoxic activity, with most analogs exhibiting significant inhibitory activity (IC50 of 0.03-8.2 μM) against all tested tumor cell lines. rsc.org One of the most potent analogs, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, selectively inhibited 14 out of 60 cancer cell lines in a National Cancer Institute (NCI) evaluation. rsc.org
Similarly, novel quinoline derivatives of combretastatin (B1194345) A-4 have shown significant anti-proliferative activities in the submicromolar range. google.com The most potent compound in this series demonstrated superior IC50 values ranging from 0.02 to 0.04 µM against four cancer cell lines. google.com
Furthermore, studies on pyrimido[4,5-c]quinolin-1(2H)-one derivatives have shown that the presence of methoxy (B1213986) substituents plays a crucial role in their cytotoxic and antimigratory activities. The strategic placement of methoxy groups on the 2-arylpyrimido functionality enhanced the antimigratory activity in breast cancer cell lines.
Table 3: Anti-proliferative Activity of Selected Quinoline Analogs
| Compound/Analog Class | Cancer Cell Line(s) | IC50/GI50 | Reference |
| 2-Phenylquinolin-4-ones | Various | 0.03-8.2 μM | rsc.org |
| Combretastatin A-4 Quinoline Derivatives | MCF-7, HL-60, HCT-116, HeLa | 0.02-0.04 µM | google.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Various | 22-31 nM | |
| Linomide Analogs | A549, K562 | 1.539-1.732 μM/ml | |
| Quinoline-Carboxamide Derivatives | MCF-7, CACO, HepG-2, HCT-116 | Good Activity |
Enzyme Inhibition in Cancer-Related Pathways
In addition to their direct cytotoxic effects, many quinoline-based compounds exert their anticancer activity through the inhibition of specific enzymes that are critical for tumor growth and survival. Preclinical studies have identified several key cancer-related enzymes that are targeted by analogs of this compound.
One important target is the insulin-like growth factor-1 receptor (IGF-1R), a tyrosine kinase that plays a significant role in cancer cell proliferation and survival. A preliminary mechanism of action study of 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one suggested that it has a significant effect on the tyrosine autophosphorylation of IGF-1R. rsc.org
Another class of enzymes targeted by quinoline derivatives is the steroid 5α-reductases. Several 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines have been shown to be inhibitors of both type 1 and type 2 isozymes of steroid 5α-reductase. researchgate.net The most active inhibitor for the human type 2 isozyme was 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one. researchgate.net
Furthermore, quinolin-2-one analogs have been developed as potent and selective inhibitors of KDR kinase, a key mediator of angiogenesis. The 1H-indol-2-yl-1H-quinolin-2-one ring system has been identified as a novel class of KDR kinase inhibitors.
Tubulin is another well-established target for anticancer drugs, and several quinoline derivatives have been shown to inhibit tubulin polymerization. researchgate.netgoogle.com These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netgoogle.com
Table 4: Enzyme Inhibition by Selected Quinoline Analogs
| Compound/Analog Class | Targeted Enzyme | Effect | Reference |
| 2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one | IGF-1R | Inhibition of tyrosine autophosphorylation | rsc.org |
| 6-Substituted 1H-quinolin-2-ones | Steroid 5α-Reductase | Inhibition | researchgate.net |
| 1H-Indol-2-yl-1H-quinolin-2-one Analogs | KDR Kinase | Inhibition | |
| Combretastatin A-4 Quinoline Derivatives | Tubulin | Inhibition of polymerization | google.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | Inhibition |
Antiviral Research
The emergence of new and drug-resistant viral pathogens has underscored the urgent need for novel antiviral agents. The quinoline scaffold has been explored for its antiviral potential, with several derivatives showing activity against a range of viruses. mdpi.comnih.gov
Preclinical research has identified quinoline analogs with inhibitory activity against various viruses, including enterovirus D68 (EV-D68), dengue virus, and coronaviruses. nih.govresearchgate.netrsc.org A study on quinoline analogs as anti-EV-D68 agents identified compounds with potent antiviral activity, with EC50 values in the submicromolar range. researchgate.net These compounds were also effective in neuronal cells, suggesting their potential for treating neurological complications of EV-D68 infection. researchgate.net
In the context of the COVID-19 pandemic, new quinoline-morpholine hybrid compounds have been synthesized and evaluated for their activity against SARS-CoV-2. rsc.org Several of these compounds demonstrated pronounced inhibitory profiles in cell culture-based models, with EC50 values as low as 1.5 µM. rsc.org
Furthermore, a patent has been filed for 8-hydroxy-7-substituted quinolines as anti-herpes virus agents, with specific activity against cytomegalovirus (CMV). These compounds, which include methoxy-substituted derivatives, also show activity against other herpes viruses.
While these studies provide a promising foundation for the development of quinoline-based antiviral drugs, research specifically focused on the antiviral properties of this compound analogs is still in its early stages. Further investigation is needed to fully elucidate the antiviral spectrum and mechanism of action of this particular class of compounds.
Table 5: Antiviral Activity of Selected Quinoline Analogs
| Compound/Analog Class | Virus | Activity (EC50) | Reference |
| Quinoline-Morpholine Hybrids | SARS-CoV-2 | Down to 1.5 µM | rsc.org |
| Quinoline Analogs | Enterovirus D68 (EV-D68) | < 1 µM | researchgate.net |
| 8-Hydroxy-7-substituted Quinolines | Herpes Simplex Virus (HSV) | Active | |
| Quinoline Derivatives | Dengue Virus Serotype 2 | Low to sub-micromolar | nih.gov |
Antiparasitic Research
Analogs of 5-methoxy-quinolin-2-one have been investigated for their potential to combat various parasitic infections, with notable research focusing on malaria and leishmaniasis.
The global challenge of drug-resistant malaria has spurred the search for novel antimalarial agents. Quinoline-based compounds have a long history in antimalarial therapy, and contemporary research continues to explore their potential. In the context of 5-methoxy quinolinones, studies have shown that the position of the methoxy group is a critical determinant of antimalarial potency. For instance, research on 4-oxo-3-carboxyl quinolones revealed that a 5-methoxy substituted quinolone was significantly less active (over 10 times) than its 7-methoxy counterpart against Plasmodium falciparum. mdpi.com
Further research into 8-quinolinamines has provided more specific insights. A series of 8-quinolinamines with substitutions at the 5- and 6-positions of the quinoline ring were synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. One of the most effective compounds, N⁴-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine, demonstrated potent activity with IC₅₀ values of 20 ng/mL against the D6 strain and 22 ng/mL against the W2 strain. acs.org These findings underscore the potential of 5-alkoxy-6-methoxy-8-quinolinamine scaffolds as a promising class for the development of new antimalarial drugs. acs.org
Table 1: In Vitro Antimalarial Activity of a 5-Pentyloxy-6-methoxy-8-quinolinamine Analog
| Compound Name | Strain (P. falciparum) | IC₅₀ (ng/mL) |
|---|---|---|
| N⁴-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | D6 (Chloroquine-Sensitive) | 20 |
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, is another area where quinoline analogs are being explored. nih.govplos.org Research has focused on synthetic analogs of naturally occurring quinoline alkaloids. nih.gov A study investigating synthetic analogs of N-methyl-8-methoxyflindersine, a quinolone alkaloid, tested their efficacy against Leishmania (Viannia) panamensis. nih.govplos.org While the parent natural compound is a 7-methoxy derivative, this research provides valuable structure-activity relationship data for methoxy-substituted quinolones. nih.gov
One of the synthetic analogs in this study demonstrated an effective concentration (EC₅₀) of 7.94 μg/mL against the amastigote form of the parasite. nih.govplos.org This particular analog stimulated oxidative breakdown in host macrophages and induced ultrastructural changes in the parasite. nih.gov Another review highlighted that 5-substituted quinolines have received less attention in antileishmanial research compared to other substitution patterns. However, it was noted that a 5-substituted quinoline, zosuquidar, showed a 16-30% growth inhibition of L. tropica at a concentration of 1 μM.
Table 2: Antileishmanial Activity of a Synthetic Quinolone Analog Against L. (V.) panamensis
| Compound | Form of Parasite | EC₅₀ (μg/mL) |
|---|
Investigation of Anti-inflammatory Potential
The anti-inflammatory properties of quinoline derivatives have been noted in various studies. researchgate.net While direct preclinical studies on this compound analogs are not extensively documented, research on structurally related compounds containing methoxy groups provides insights into their potential anti-inflammatory mechanisms.
A study on novel methoxy curcumin (B1669340) analogs, which share the feature of methoxy-substituted aromatic rings, demonstrated significant inhibition of the inflammatory factors IL-6 and TNF-α. nih.gov These compounds were also found to suppress the phosphorylation of the extracellular signal-regulated kinase (ERK) protein, a key component in inflammatory signaling pathways. nih.gov Another area of research has focused on analogs of honokiol, a natural biphenolic compound known for its anti-inflammatory effects. nih.gov A structural analog where a methoxy group was replaced with a fluoroethoxy group showed high inhibitory potency against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov These findings suggest that the presence and position of methoxy groups can play a crucial role in the anti-inflammatory activity of aromatic compounds.
Studies on Antioxidant Capacity
The antioxidant potential of quinoline derivatives has been a subject of interest in medicinal chemistry. researchgate.net The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential.
Research on hybrid compounds combining the structural features of curcumin and melatonin, which includes a 5-methoxyindole (B15748) moiety, has revealed significant antioxidative properties. acs.org One lead compound from this study demonstrated potent neuroprotection, which was attributed in part to its antioxidant effects. acs.org Another review on the antioxidant activity of fused heterocyclic compounds noted that 1,2,3,4-tetrahydroquinolines, when substituted with hydroxyl and amino groups ortho to the heterocyclic NH group, exhibited increased antioxidant activity. researchgate.net These studies suggest that the quinoline scaffold, particularly when appropriately substituted, can be a valuable template for the design of novel antioxidants.
Other Emerging Therapeutic Areas and Pharmacological Activities
Beyond their antiparasitic, anti-inflammatory, and antioxidant potential, analogs of 5-methoxy-quinolin-2-one are being investigated in other therapeutic areas, with a significant focus on oncology.
The anticancer properties of quinolone derivatives are well-documented, with several analogs showing potent activity against various cancer cell lines. researchgate.net Methoxy substitution has been identified as a key factor influencing the cytotoxic activity of these compounds.
A study on 5,6,7-methoxy-substituted 4-phenyl-2-quinolones revealed that their antiproliferative activity against COLO205 and H460 cancer cell lines was highly dependent on the substitution pattern. mdpi.com For instance, 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one showed excellent anticancer activity with an IC₅₀ of 0.32 μM against the COLO205 cell line. mdpi.com In contrast, some tri-methoxy substituted analogs showed no significant anticancer effects. mdpi.com
Another study focused on 5,6-disubstituted-2-(fluorophenyl)quinolin-4-one derivatives. nih.gov A number of these analogs exhibited significant inhibitory activity against a broad range of tumor cell lines, with IC₅₀ values in the micromolar to nanomolar range. nih.gov Specifically, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one was identified as a potent analog that selectively inhibited 14 out of 60 cancer cell lines in a National Cancer Institute (NCI) evaluation. nih.gov This compound was found to exert its effect by significantly impacting the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). nih.gov
Furthermore, the role of methoxy substitution has been explored in pyrimido[4,5-c]quinolin-1(2H)-ones. researchgate.net In a series of these compounds, a 9-methoxy substitution, in combination with other methoxy groups on an attached aryl ring, enhanced the antimigratory activity in breast cancer cells. researchgate.net
Table 3: Anticancer Activity of Methoxy-Substituted Quinolone Analogs
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one | COLO205 | 0.32 |
| 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one | Various | 0.03 - 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
